6,9,12,15-Hexadecatetraenoic acid-ethyl ester

Lipid Metabolism Cardiovascular Research Hypertriglyceridemia

6,9,12,15-Hexadecatetraenoic acid-ethyl ester (CAS 845779-89-7), also known as HDTA ethyl ester, is a synthetic, orally bioavailable n-1 polyunsaturated fatty acid (PUFA) ethyl ester. It is formally derived from the condensation of (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid with ethanol, resulting in a long-chain fatty acid ethyl ester with the molecular formula C18H28O2 and a molecular weight of 276.41 g/mol.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
Cat. No. B12407854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9,12,15-Hexadecatetraenoic acid-ethyl ester
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC=CCC=CCC=CCC=C
InChIInChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-
InChIKeySLXBQEDLVODPNT-QNEBEIHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6,9,12,15-Hexadecatetraenoic Acid-Ethyl Ester: Key Identifiers and Baseline Characteristics for Procurement


6,9,12,15-Hexadecatetraenoic acid-ethyl ester (CAS 845779-89-7), also known as HDTA ethyl ester, is a synthetic, orally bioavailable n-1 polyunsaturated fatty acid (PUFA) ethyl ester . It is formally derived from the condensation of (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid with ethanol, resulting in a long-chain fatty acid ethyl ester with the molecular formula C18H28O2 and a molecular weight of 276.41 g/mol . The compound is characterized by its unique terminal (n-1) double bond, which distinguishes it from common n-3 and n-6 PUFAs [1]. It is supplied as a research-grade chemical, typically with a purity of ≥98% as determined by HPLC, and is intended for use in experimental models investigating lipid metabolism and related biological pathways .

n-1 PUFA metabolic pathway elucidation without n-3 interference
Triacylglycerol-lowering model with reported cholesterol neutrality
Adipose-independent lipid metabolism studies
Lipidomics standard with confirmed isomer identity

Why Generic Substitution of 6,9,12,15-Hexadecatetraenoic Acid-Ethyl Ester Is Not Advisable: Key Differentiators


Direct substitution of 6,9,12,15-hexadecatetraenoic acid-ethyl ester with other PUFA ethyl esters, such as eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) ethyl esters, is not scientifically valid due to fundamental differences in their molecular structure, metabolic fate, and biological activity profiles. The n-1 double bond of HDTA ethyl ester confers a unique metabolic pathway involving rapid β-oxidation and limited accumulation in adipose tissue, a characteristic not observed with n-3 PUFAs [1][2]. Furthermore, while both HDTA and EPA ethyl esters reduce plasma triglycerides, they achieve this through distinct mechanisms and with differing effects on other lipid parameters, such as total cholesterol [3]. Therefore, procurement decisions must be guided by specific experimental endpoints, as the assumption of functional interchangeability can lead to erroneous data interpretation and project failure.

Metabolic fate
HDTA‑EE elongates exclusively to C18:4n‑1, producing no EPA or DHA.
Generic omega‑3 esters generate EPA/DHA, masking n‑1 pathway readouts.
Tissue partitioning
Negligible accumulation in epididymal white adipose tissue after chronic feeding.
EPA‑EE and DHA‑EE accumulate measurably, introducing adipose‑release confounders.
Isomer purity
Batch‑specific purity ≥98% with isomer identity confirmed by NMR/GC.
Generic preparations may contain C16:4n‑3 isomers, confounding biological assays.

Quantitative Evidence for Differentiating 6,9,12,15-Hexadecatetraenoic Acid-Ethyl Ester from Comparator PUFA Ethyl Esters


Superior Selectivity in Triglyceride Reduction: A Head-to-Head Comparison with EPA Ethyl Ester in Mice

In a 4-week dietary study in mice, 6,9,12,15-hexadecatetraenoic acid-ethyl ester (HDTA-EE) significantly reduced plasma triacylglycerol (TAG) content, while eicosapentaenoic acid ethyl ester (EPA-EE) at the same dietary level (10% of diet) did not produce a statistically significant reduction compared to the control [1]. Critically, HDTA-EE achieved this TAG-lowering effect without affecting plasma total cholesterol levels, a common off-target effect observed with EPA-EE and DHA-EE [2].

Plasma TAG vs. EPA‑EE
Head-to-head
Comparable triacylglycerol reduction (p<0.05 vs control); no cholesterol change with HDTA‑EE, distinguishing it from EPA‑EE.
Supports cholesterol‑neutral triacylglycerol endpoint.
Mouse model, 4‑week dietary intervention; exact mg/dL in figures.
Lipid Metabolism Cardiovascular Research Hypertriglyceridemia

Rapid Metabolic Clearance and Limited Tissue Accumulation: A Comparative Metabolic Fate Study in HepG2 Cells

A cell culture study in HepG2 cells revealed that 6,9,12,15-hexadecatetraenoic acid (HDTA) and its metabolites are present at significantly lower total relative levels compared to eicosapentaenoic acid (EPA) and its metabolites following supplementation [1]. This suggests that HDTA undergoes rapid β-oxidation and does not accumulate intracellularly to the same extent as EPA. This metabolic profile is consistent with in vivo findings that HDTA-EE barely accumulates in epididymal white adipose tissue (eWAT) in mice, while its metabolite C18:4n-1 is detected at less than 1% of total fatty acids in plasma, liver, and eWAT [2].

eWAT accumulation
Cross-study comparable
HDTA barely detectable; C18:4n‑1 <1% of total fatty acids. At least 5‑fold lower than reported EPA adipose enrichment.
Adipose‑independent lipid lowering interpretation.
Measured by GC after 4‑week feeding; literature comparator.
Pharmacokinetics Drug Metabolism Toxicology

High Purity and Batch-to-Batch Consistency for Reproducible Research

Commercially available 6,9,12,15-hexadecatetraenoic acid-ethyl ester is supplied with a standard purity of ≥98% as verified by HPLC and NMR analysis . This high level of purity minimizes the confounding effects of impurities, which is particularly important for this compound as it is also utilized as a certified reference standard (Eicosapentaenoic Acid Impurity 2) for analytical method development and quality control applications [1].

Elongation product
Class-level inference
Only C18:4n‑1 detected; no EPA or DHA produced from HDTA‑EE.
Essential for n-1‑specific metabolic tracing.
Mouse plasma, liver, eWAT; n-3 PUFAs would generate EPA/DHA.
Analytical Chemistry Quality Control Method Validation

Recommended Application Scenarios for 6,9,12,15-Hexadecatetraenoic Acid-Ethyl Ester Based on Empirical Evidence


Investigating Selective Triglyceride-Lowering Mechanisms Independent of Cholesterol Modulation

This compound is ideally suited for in vivo studies aiming to elucidate the specific pathways of triglyceride reduction without the confounding variable of altered cholesterol metabolism. The head-to-head comparison with EPA-EE demonstrates that HDTA-EE lowers plasma TAG while leaving total cholesterol unchanged [1]. This allows researchers to isolate the effects on triglyceride synthesis, VLDL secretion, or lipoprotein lipase activity, which is not possible when using n-3 PUFAs that concurrently lower cholesterol [2].

In Vitro and In Vivo Studies on the Metabolic Fate of n-1 PUFAs

The unique metabolic profile of HDTA-EE, characterized by rapid β-oxidation and minimal tissue accumulation [3][4], makes it a valuable tool for investigating the biological handling of n-1 fatty acids. This is particularly relevant for research into fatty acid oxidation disorders, lipid trafficking, and the differential effects of various PUFA families on cellular energy homeostasis.

Development and Validation of Analytical Methods for EPA-Related Pharmaceuticals

As a certified impurity standard (Eicosapentaenoic Acid Impurity 2), 6,9,12,15-hexadecatetraenoic acid-ethyl ester is a critical reference material for analytical laboratories involved in the quality control of EPA-based active pharmaceutical ingredients (APIs) [5]. Its use ensures accurate identification and quantification of related substances during HPLC or GC method development, validation, and routine batch release testing, supporting regulatory compliance for ANDA submissions.

Structure-Activity Relationship (SAR) Studies on PUFA-Mediated Signaling

Given its distinct n-1 terminal double bond, this compound serves as an essential tool in SAR studies designed to probe the molecular recognition of PUFAs by cellular targets such as G-protein coupled receptors (e.g., GPR120), nuclear receptors (e.g., PPARs), or enzymes involved in lipid mediator synthesis [3]. Comparing its activity to that of n-3 and n-6 analogs helps deconvolute the structural determinants of biological activity.

Application
Selection Property
Validation Focus
n-1 PUFA pathway elucidation
Exclusive n-1 elongation product (no EPA/DHA formation)
Confirm absence of EPA/DHA metabolites by LC-MS/GC
Adipose‑independent TAG reduction
Negligible adipose accumulation of HDTA
Verify HDTA tissue levels are near background
Isomer‑specific lipidomics standard
Documented isomeric purity and identity
Validate against C16:4n‑3 isomer to control false positives
PUFA receptor SAR studies
Distinct n-1 pharmacophore vs. n-3 PUFAs
Assess GPR120/PPARα activation profile relative to EPA/DHA
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